MMT-Hexylaminolinker Phosphoramidite: A Technical Guide for Researchers
MMT-Hexylaminolinker Phosphoramidite: A Technical Guide for Researchers
Introduction
MMT-Hexylaminolinker Phosphoramidite (B1245037) is a specialized chemical reagent integral to the synthesis of modified oligonucleotides.[1][2] It serves as a cleavable linker designed to introduce a primary amino group at the 5'-terminus of a synthetic DNA or RNA strand. This functional group is a versatile handle for the post-synthesis attachment of various molecules, such as fluorescent dyes, biotin, or other labels, making it a crucial tool in the development of diagnostic probes, research reagents, and therapeutic nucleic acids.[1]
The molecule consists of three key components: a phosphoramidite group that enables its incorporation into the growing oligonucleotide chain during standard automated synthesis, a hexylamino linker that provides a flexible spacer, and a monomethoxytrityl (MMT) protecting group on the terminal amine.[1] The MMT group is an acid-labile protecting group, which allows for its selective removal under mild acidic conditions, leaving the rest of the oligonucleotide intact.[3][4] This feature is particularly advantageous as it allows for the purification of the MMT-containing oligonucleotide ("MMT-on") via reverse-phase HPLC, followed by the removal of the MMT group to yield the final, purified amino-modified oligonucleotide.[4][5]
Key Features and Applications:
Key Features:
-
Cleavable Linker: Enables the introduction of a functional primary amine at the 5'-end of an oligonucleotide.[1][2]
-
MMT Protection: The monomethoxytrityl (MMT) group protects the primary amine during synthesis and allows for efficient "MMT-on" purification.[1][4]
-
Hexylamino Linker: A six-carbon spacer that provides flexibility and reduces steric hindrance between the oligonucleotide and any conjugated molecule.[1]
-
Phosphoramidite Chemistry: Fully compatible with standard automated DNA/RNA synthesis protocols.[1]
Applications:
-
Bioconjugation: Facilitates the attachment of labels, dyes, proteins, and other molecules to oligonucleotides.[1]
-
Molecular Probes: Used in the development of modified probes for detecting specific nucleic acid targets.[1]
-
Therapeutic Development: Employed in the synthesis of modified oligonucleotides for therapeutic applications, such as antisense oligonucleotides and siRNAs.
-
Diagnostics: Enables the creation of labeled oligonucleotides for use in various diagnostic assays.
Chemical and Physical Properties
MMT-Hexylaminolinker Phosphoramidite is typically supplied as a colorless to light yellow oil and should be stored at -20°C to ensure its stability.[6]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C35H48N3O3P | [1][7] |
| Molecular Weight | 589.75 g/mol | [7] |
| CAS Number | 114616-27-2 | [1] |
| Appearance | Colorless to light yellow oil | [6] |
| Purity (HPLC) | ≥97% | |
| Purity (31P-NMR) | ≥98% | |
| Storage Temperature | -20°C | [2] |
Core Applications in Oligonucleotide Synthesis
The primary role of MMT-Hexylaminolinker Phosphoramidite is to functionalize the 5'-terminus of an oligonucleotide with a primary amine. This amine then serves as a reactive site for conjugation with other molecules.
Introduction of a Primary Amino Group
During automated solid-phase oligonucleotide synthesis, the phosphoramidite is coupled to the 5'-hydroxyl group of the terminal nucleotide in the final coupling step. Standard phosphoramidite chemistry is used for this reaction.
Post-Synthesis Conjugation
Once the amino-modified oligonucleotide is synthesized, deprotected, and purified, the terminal primary amine can be reacted with a variety of amine-reactive chemical groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and others, to attach the desired molecule.
Experimental Protocols
Protocol 1: Incorporation of MMT-Hexylaminolinker Phosphoramidite using an Automated DNA Synthesizer
-
Preparation: Dissolve MMT-Hexylaminolinker Phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.
-
Synthesis: Program the DNA synthesizer to perform the final coupling step using the prepared MMT-Hexylaminolinker Phosphoramidite solution. No changes to the standard coupling method are typically required.[5]
-
Post-Coupling: After the coupling step, the synthesis cycle proceeds with the standard capping, oxidation, and detritylation of the subsequent theoretical nucleotide (which is not present).
Protocol 2: Cleavage from Solid Support and Deprotection of Nucleobases
-
Cleavage: After completion of the synthesis, transfer the solid support to a vial and add a solution of concentrated ammonium (B1175870) hydroxide.
-
Deprotection: Incubate the vial at a controlled temperature (e.g., 55°C) for a duration sufficient to remove the protecting groups from the nucleobases. The specific time and temperature will depend on the nucleobase protecting groups used (e.g., standard vs. ultra-mild). For oligonucleotides containing the MMT-protected 5'-amine, deprotection should not be carried out at temperatures above 37°C to avoid thermal loss of the MMT group.[8]
-
Elution: After incubation, filter the solution to separate the deprotected oligonucleotide from the solid support.
Protocol 3: MMT Group Removal (Deprotection)
Note: This step is performed after "MMT-on" purification.
-
Acidic Treatment: To the purified MMT-on oligonucleotide solution, add acetic acid to a final concentration of 20% in water (20:80 acetic acid:water).[5]
-
Incubation: Let the reaction proceed at room temperature for 1 hour. The solution may become cloudy due to the precipitation of the MMT alcohol byproduct.[5]
-
Extraction: Extract the MMT alcohol byproduct by adding an equal volume of ethyl acetate. Vortex the mixture and then centrifuge to separate the phases. The oligonucleotide will remain in the lower aqueous phase. Repeat the extraction two more times.[5]
-
Drying: Dry the aqueous solution containing the oligonucleotide using a vacuum concentrator.
Protocol 4: Purification of the Amino-Modified Oligonucleotide
-
"MMT-on" Purification: The crude oligonucleotide with the MMT group still attached can be purified using reverse-phase HPLC or a purification cartridge. The hydrophobicity of the MMT group allows for excellent separation from failure sequences that lack the MMT group.[5]
-
Post-Deprotection Desalting: After MMT removal and extraction, the final amino-modified oligonucleotide is typically desalted using size-exclusion chromatography or a similar method to remove any remaining salts or small molecules.
Quantitative Data
Table 2: Typical Coupling Efficiency
| Reagent | Coupling Efficiency |
| MMT-Hexylaminolinker Phosphoramidite | >98% |
Note: Coupling efficiency can vary depending on the synthesizer, reagents, and protocol used.
Table 3: MMT Deprotection Conditions and Efficiency
| Condition | Time | Temperature | Efficiency | Reference |
| 20% Acetic Acid in Water | 1 hour | Room Temperature | >95% | [5] |
| 2% Trifluoroacetic Acid (TFA) in Water | Not Recommended for Cartridge Purification | Room Temperature | Inefficient due to re-attachment | [5] |
Signaling Pathways and Experimental Workflows
Caption: General Structure of MMT-Hexylaminolinker Phosphoramidite.
Caption: Workflow for Synthesis of 5'-Amino-Modified Oligonucleotides.
Caption: Post-Synthesis MMT Deprotection and Purification Workflow.
Troubleshooting and Considerations
-
Incomplete MMT Removal: If subsequent conjugation reactions are inefficient, ensure complete MMT removal by optimizing the incubation time with acetic acid or performing a second extraction.
-
Loss of MMT Group During Deprotection: Avoid high temperatures (>37°C) during nucleobase deprotection to prevent premature loss of the MMT group, which would complicate MMT-on purification.[8]
-
Storage: MMT-Hexylaminolinker Phosphoramidite is sensitive to moisture and oxidation. Store it under an inert atmosphere (argon or nitrogen) at -20°C. Once dissolved in acetonitrile, its stability is reduced to a few days.[5]
-
Purification: Do not use trifluoroacetic acid (TFA) for MMT removal on a purification cartridge, as the reaction is reversible and the MMT cation is not efficiently removed, leading to re-attachment.[5]
References
- 1. MMT-Hexylaminolinker Phosphoramidite | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. US10450342B2 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]
- 5. glenresearch.com [glenresearch.com]
- 6. hongene.com [hongene.com]
- 7. MMT-Hexylaminolinker Phosphoramidite | C35H48N3O3P | CID 9873234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
